

Unveiling the Spectroscopic Signature of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridinium, 4-(methoxycarbonyl)-1-methyl-*

Cat. No.: *B188537*

[Get Quote](#)

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectral data for **Pyridinium, 4-(methoxycarbonyl)-1-methyl-**, a compound of interest for researchers and scientists in the field of drug development and organic chemistry. This document provides a structured overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra.

Quantitative Spectral Data

The following tables summarize the key spectral data for **Pyridinium, 4-(methoxycarbonyl)-1-methyl-** iodide (CAS No: 7630-02-6), providing a clear and concise reference for its structural characterization.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
9.42	d	2H	H-2, H-6	DMSO-d ₆
8.68	d	2H	H-3, H-5	DMSO-d ₆
4.45	s	3H	N-CH ₃	DMSO-d ₆
3.98	s	3H	O-CH ₃	DMSO-d ₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppm	Assignment	Solvent
163.8	C=O	DMSO-d ₆
147.2	C-2, C-6	DMSO-d ₆
145.9	C-4	DMSO-d ₆
129.5	C-3, C-5	DMSO-d ₆
53.5	O-CH ₃	DMSO-d ₆
48.7	N-CH ₃	DMSO-d ₆

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050	Aromatic C-H Stretch
~2960	Aliphatic C-H Stretch
~1725	C=O Stretch (Ester)
~1640	Pyridinium Ring C=C Stretch
~1520	Pyridinium Ring C=N Stretch
~1280	C-O Stretch (Ester)

Table 4: Mass Spectrometry (MS) Data

m/z	Ion Description
166.06	Cation [M] ⁺

Detailed Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of **Pyridinium, 4-(methoxycarbonyl)-1-methyl-** iodide is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

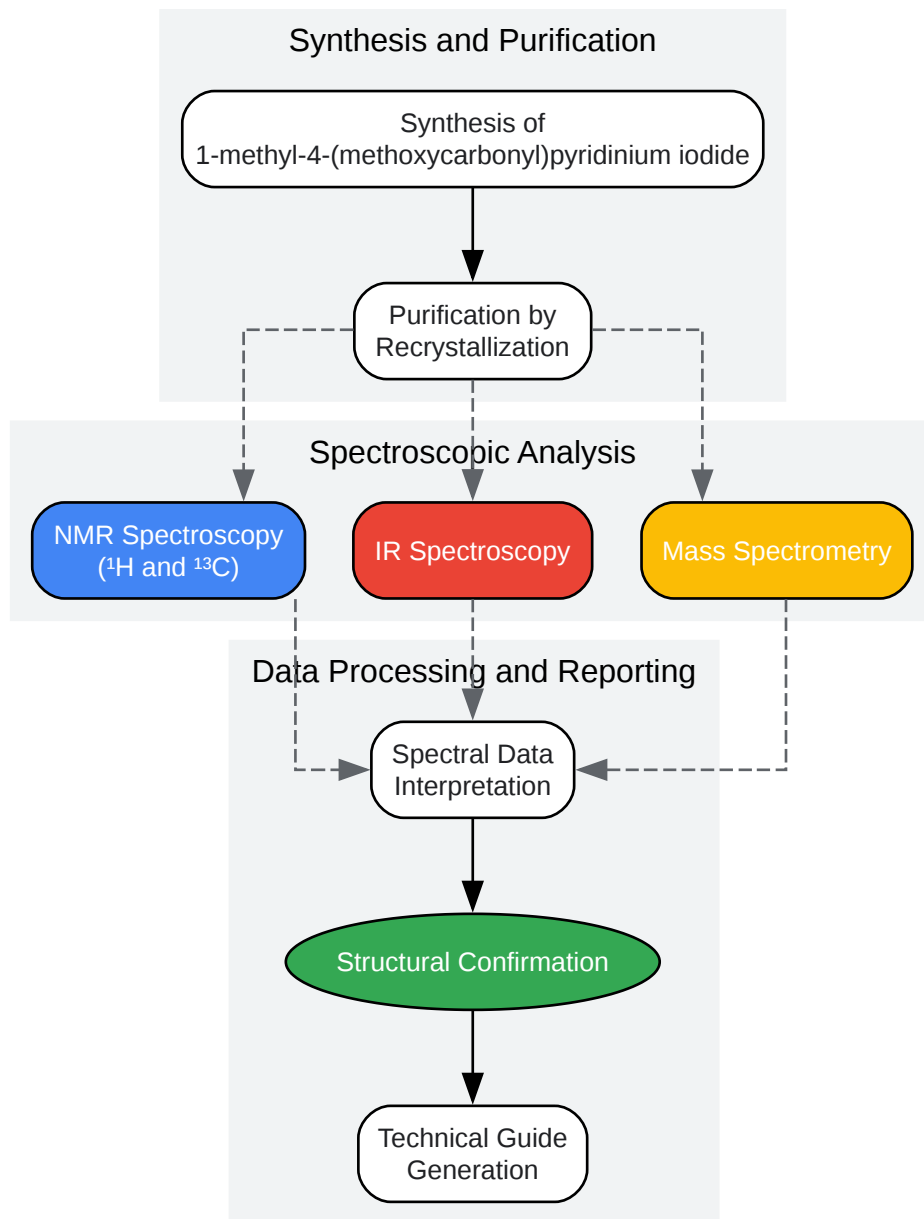
Infrared (IR) Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS): Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL and then further diluted. The solution is infused into the ESI source in positive ion mode to detect the cationic species of the molecule.

Visualized Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from compound synthesis to final spectral characterization and data reporting.

Workflow for Synthesis and Spectral Characterization



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and spectral analysis of a chemical compound.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Pyridinium, 4-(methoxycarbonyl)-1-methyl-]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188537#pyridinium-4-methoxycarbonyl-1-methyl-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b188537#pyridinium-4-methoxycarbonyl-1-methyl-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com